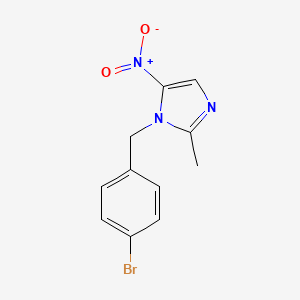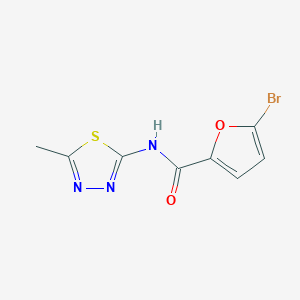![molecular formula C14H14N6O B5658179 N,4-dimethyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B5658179.png)
N,4-dimethyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine compounds involves various methods, including microwave irradiative cyclocondensation and reactions with different chemical agents. For instance, Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, highlighting the utility of microwave-assisted synthesis in producing these compounds efficiently (Deohate & Palaspagar, 2020). Additionally, El-Essawy (2010) detailed the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, further demonstrating the versatility of cyclocondensation reactions in generating complex pyrimidine structures (El-Essawy, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been elucidated through various spectroscopic techniques. Studies such as those by Moreno-Fuquen et al. (2021) have employed X-ray diffraction analysis to reveal crucial structural details of similar compounds, providing insights into their molecular configurations and potential interactions (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, including cyclization and nucleophilic substitution. The work of Bushuev et al. (2012) on the synthesis of a copper(II) complex illustrates the reactivity of pyridopyrimidin-4-amine derivatives, showcasing their potential to form complexes with metal ions, which could influence their chemical behavior and applications (Bushuev, Gatilov, Krivopalov, & Nikolaenkova, 2012).
Physical Properties Analysis
The physical properties of pyrimidine and its derivatives, such as solubility and thermal stability, play a crucial role in their application and handling. For example, Mansoori et al. (2012) discussed the solubility and thermal behavior of polyimides containing oxadiazole-pyridyl groups, providing valuable information on the material properties relevant to pyrimidine-based compounds (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are essential for understanding the potential uses and safety of pyrimidine derivatives. Studies such as those by Mekuskiene et al. (1993) provide insights into the reactivity of pyrimidine derivatives, such as their alkylation and acylation reactions, which are fundamental to their chemical behavior (Mekuskiene, Vainilavicius, Hetzheim, & Shematovich, 1993).
properties
IUPAC Name |
N,4-dimethyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-10-5-7-16-14(17-10)20(2)9-12-18-13(19-21-12)11-4-3-6-15-8-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTYWEJWXZLDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)

![3,5-dichloro-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5658123.png)




![4-[(4-methyl-5-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5658142.png)
![4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethoxy]quinazoline](/img/structure/B5658150.png)

![ethyl {2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5658156.png)

